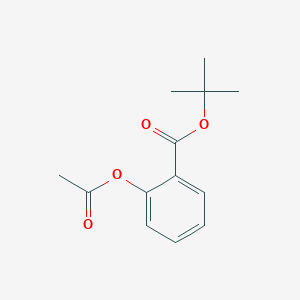

tert-Butyl 2-(acetyloxy)benzoate

Beschreibung

tert-Butyl 2-(acetyloxy)benzoate is a tert-butyl ester derivative of 2-(acetyloxy)benzoic acid. Structurally, it consists of a benzoate backbone with an acetyloxy (-OAc) group at the 2-position and a tert-butyl ester (-OtBu) group at the carboxylate position. This compound is of interest in organic synthesis due to the steric and electronic effects of the tert-butyl group, which can influence reactivity, stability, and solubility.

Eigenschaften

CAS-Nummer |

52602-19-4 |

|---|---|

Molekularformel |

C13H16O4 |

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

tert-butyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C13H16O4/c1-9(14)16-11-8-6-5-7-10(11)12(15)17-13(2,3)4/h5-8H,1-4H3 |

InChI-Schlüssel |

DXMFOPVDIWJMSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(acetyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl 2-(acetyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products Formed

Hydrolysis: 2-hydroxybenzoic acid and tert-butyl alcohol.

Reduction: 2-(tert-butyl)benzoic acid.

Substitution: Various substituted benzoates depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl 2-(acetyloxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology and Medicine

In biological and medical research, this compound can be used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Industry

In the industrial sector, tert-butyl 2-(acetyloxy)benzoate is utilized in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles The ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence includes two tert-butyl esters with distinct functional groups and applications. A detailed comparison is provided below:

tert-Butyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate (CAS 882518-89-0)

- Structure : Features a tert-butyl acetate core modified with a polyethylene glycol (PEG)-like chain terminated by a tosyloxy (-OTs) group.

- Molecular Formula : C₁₇H₂₆O₇S (MW 374.45) .

- Synthesis : Prepared via nucleophilic substitution using tert-butyl bromoacetate, tetrabutylammonium bromide (TBAB), and KOH in toluene at 20°C. The reaction achieves an 83.9% yield after column chromatography .

- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Likely used as a reactive intermediate due to the tosyloxy group, which is a good leaving group in substitution reactions.

tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (CAS 149299-82-1)

- Structure : Contains a tert-butyl acetate core with a PEG-like chain terminated by a hydroxyl (-OH) group.

- Molecular Formula : C₁₀H₂₀O₅ (MW 220.26) .

- Purity : Available at 95% purity in quantities up to 1 gram .

- Applications : The hydroxyl group makes it a candidate for further functionalization (e.g., conjugation in drug delivery systems).

Key Differences Between the Compounds

Inference for tert-Butyl 2-(acetyloxy)benzoate

While direct data on tert-Butyl 2-(acetyloxy)benzoate is absent, comparisons with the above compounds suggest:

- Stability : The tert-butyl group in all three compounds likely enhances steric protection of the ester, improving stability against hydrolysis.

- Synthetic Utility : The acetyloxy group could act as a protecting group or participate in further acylations, similar to the reactive tosyloxy group in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.